molecular formula C8H14O3 B1603319 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester CAS No. 51920-52-6

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Cat. No. B1603319
Key on ui cas rn: 51920-52-6
M. Wt: 158.19 g/mol
InChI Key: HVBADOTWUFBZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09223211B2

Procedure details

To 144.2 parts (2 molar equivalents) of ethyl vinyl ether was added 0.5 parts of phenothiazine, and 86.1 parts (1 molar equivalent) of methacrylic acid was added dropwise while the reaction system was cooled at 10° C. or less, and then the mixture was stirred at room temperature (25° C.) for 4 hours. After 5.0 parts of pyridinium p-toluenesulfonate was added, the mixture was stirred at room temperature for 2 hours and allowed to stand overnight at room temperature. To the reaction solution were added 5 parts of sodium bicarbonate and 5 parts of sodium sulfate, and the mixture was stirred at room temperature for 1 hour, filtered off insolubles and then concentrated under reduced pressure at 40° C. or less, and the residual yellow oil was distilled under reduced pressure to give 134.0 parts of 1-ethoxyethyl methacrylate (MAEVE) as a colorless oil corresponding to a fraction having a boiling point (bp.) of 43 to 45° C. at 7 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:20]([OH:25])(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[C:20]([O:25][CH:1]([O:3][CH2:4][CH3:5])[CH3:2])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature (25° C.) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise while the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
was cooled at 10° C. or less
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered off insolubles
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 40° C. or less
DISTILLATION
Type
DISTILLATION
Details
the residual yellow oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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